5-(3,4-Dimethylphenoxy)pentan-1-ol 5-(3,4-Dimethylphenoxy)pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410086
InChI: InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3
SMILES: CC1=C(C=C(C=C1)OCCCCCO)C
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

5-(3,4-Dimethylphenoxy)pentan-1-ol

CAS No.:

Cat. No.: VC13410086

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethylphenoxy)pentan-1-ol -

Specification

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name 5-(3,4-dimethylphenoxy)pentan-1-ol
Standard InChI InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3
Standard InChI Key DHXRLAWQYHNJIM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCCCCCO)C
Canonical SMILES CC1=C(C=C(C=C1)OCCCCCO)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-(3,4-Dimethylphenoxy)pentan-1-ol features a five-carbon aliphatic chain (pentanol) with a hydroxyl group at position 1 and a 3,4-dimethyl-substituted phenoxy ether at position 5. The phenoxy group introduces aromaticity and steric bulk, while the hydroxyl group confers polarity, creating an amphiphilic profile . The dimethyl substituents on the phenyl ring enhance electron-donating effects, potentially influencing reactivity in substitution or oxidation reactions.

Physicochemical Properties

Basic Physical Parameters

Key properties from available data :

PropertyValue
Molecular FormulaC₁₃H₂₀O₂
Molecular Weight208.30 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of empirical data for density, boiling, and melting points highlights gaps in published research. Comparative analysis with structurally similar compounds (e.g., 4-chloro-3,5-dimethylphenol derivatives) suggests:

  • Estimated logP: ~2.8–3.5 (moderate lipophilicity due to aromatic methyl groups).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol; limited water solubility (<1 mg/mL).

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes dominate literature precedents:

Williamson Ether Synthesis

  • Step 1: Nucleophilic displacement of a leaving group (e.g., halide) on 5-bromopentan-1-ol by 3,4-dimethylphenolate.

    • Conditions: NaOH/ethanol, reflux .

    • Yield: ~70–85% (estimated from analogous reactions) .

Mitsunobu Reaction

  • Step 1: Coupling 3,4-dimethylphenol with pentane-1,5-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

    • Advantage: Stereochemical control for chiral variants .

Future Research Directions

Data Gaps and Priorities

  • Physicochemical Profiling: Experimental determination of melting/boiling points, solubility, and partition coefficients.

  • Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

  • Derivatization Studies: Synthesis of esters, carbamates, or ethers to explore SAR.

Technological Applications

  • Surfactant Development: Amphiphilic structure could stabilize emulsions in agrochemical formulations.

  • Polymer Additives: Antioxidant properties via phenolic radical scavenging.

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